2-Methyl-3-phenylpropan-1-amine

Description

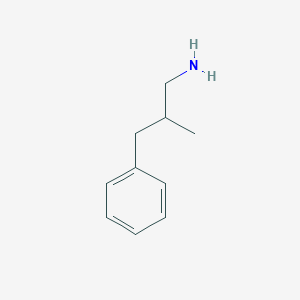

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBLNCJETIXIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506399 | |

| Record name | 2-Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77916-78-0 | |

| Record name | β-Methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77916-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Phenylpropan 1 Amine and Its Chiral Variants

Biocatalytic Approaches to Enantiopure 2-Methyl-3-phenylpropan-1-amine

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. For the synthesis of chiral amines, transaminases are a particularly versatile class of enzymes. nih.govrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, creating a new chiral amine. nih.gov

Transaminases (TAs) provide an environmentally and economically attractive route for the direct asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.org This method avoids the often harsh conditions or expensive metal catalysts associated with traditional chemical methods. nih.gov The reaction involves the conversion of a ketone's carbonyl group into an amine, with the enzyme's active site directing the stereochemistry to produce a single, desired enantiomer with high purity. nih.gov While the synthesis of the primary amine 2-methyl-3-phenylpropan-1-amine would typically start from an aldehyde, the principles of transaminase-mediated synthesis are well-illustrated by the conversion of prochiral ketones like 1-phenylpropan-2-one into the corresponding chiral amines, such as 1-phenylpropan-2-amine. nih.govrsc.org

The general reaction scheme involves an (R)- or (S)-selective transaminase that transfers an amino group from a suitable donor, such as L-alanine or isopropylamine, to the ketone substrate. nih.govnih.gov The choice of amine donor is critical, as it can influence the reaction equilibrium and the ease of product purification. nih.gov The reaction is often reversible, and strategies to drive the reaction toward the product side, such as by removing the ketone co-product, can dramatically improve the yield. nih.gov

To enhance stability, reusability, and process efficiency, enzymes are often immobilized. spinchem.com A highly effective approach is the use of immobilized whole-cell biocatalysts, where entire microbial cells engineered to overexpress a specific enzyme are encapsulated or fixed onto a support material. rsc.orgnih.gov This method protects the enzyme from harsh reaction conditions and simplifies the separation of the catalyst from the reaction mixture, which is crucial for industrial applications. nih.govnih.gov

For instance, research has demonstrated the successful application of E. coli whole cells overexpressing transaminases from Arthrobacter sp. and Aspergillus terreus. rsc.orgnih.gov These cells are immobilized in a sol-gel matrix, creating robust biocatalysts that can be used in multiple reaction cycles. nih.govrsc.org This whole-cell approach is advantageous as it eliminates the need for costly and time-consuming enzyme purification and can provide necessary co-factors like pyridoxal-5'-phosphate (PLP) endogenously. nih.gov

Transaminase-Mediated Asymmetric Synthesis from Prochiral Ketones

Optimization of Biocatalytic Reaction Conditions

Effect of Cosolvents

Many substrates for transaminase reactions, particularly aromatic ketones, have low solubility in aqueous buffers, which can limit reaction rates. researchgate.net To address this, organic cosolvents are often added to the reaction medium. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) is a common choice that can improve the solubility of hydrophobic substrates. Studies on the synthesis of 1-arylpropan-2-amines have shown that the addition of a cosolvent like DMSO can influence the conversion rate. rsc.orgresearchgate.net

Table 1: Effect of DMSO Cosolvent on Asymmetric Synthesis

| Biocatalyst | Amine Donor | Cosolvent (DMSO) | Conversion (%) |

| ArR-TA | (R)-α-MBA | None | 78 |

| ArR-TA | (R)-α-MBA | 10% v/v | 82 |

| ArRm-TA | D-Alanine | None | 48 |

| ArRm-TA | D-Alanine | 10% v/v | 62 |

This table presents data on the conversion of 1-phenylpropan-2-one using different immobilized whole-cell transaminase biocatalysts, showing the impact of adding 10% DMSO as a cosolvent. Data adapted from related studies on similar compounds. rsc.org

Substrate Concentration Effects on Productivity

Increasing the substrate concentration is a key strategy to enhance the productivity of a reaction, aiming for a higher product titer in a given volume. nih.gov However, in biocatalysis, high concentrations of the substrate or the product can lead to inhibition or inactivation of the enzyme. nih.govmdpi.com Therefore, it is essential to find an optimal substrate concentration that balances productivity with potential inhibitory effects. nih.gov In the synthesis of enantiopure amines, researchers have varied the ketone substrate concentration to maximize yield without compromising enzyme performance. nih.govresearchgate.net For the synthesis of (R)-1-phenylpropan-2-amine, increasing the concentration of the ketone substrate from 10 mM to 50 mM was explored to improve the space-time yield of the biotransformation. nih.gov

Temperature and pH Optimization in Biocatalysis

Temperature and pH are critical parameters that profoundly affect enzyme activity and stability. researchgate.netresearchgate.net Each enzyme has an optimal temperature and pH range at which it exhibits maximum catalytic efficiency. researchgate.net Deviating from these optima can lead to a significant loss of activity due to denaturation or changes in the ionization state of key amino acid residues in the enzyme's active site. researchgate.netresearchgate.net For transaminase-mediated reactions, the optimal pH is often found to be around neutral to slightly alkaline (pH 7.0–8.0). nih.govresearchgate.net Similarly, an optimal temperature must be identified that maximizes the reaction rate without causing rapid thermal inactivation of the biocatalyst. researchgate.net For example, while higher temperatures might initially increase reaction rates, they can also lead to faster enzyme degradation over the course of the reaction. researchgate.net

Enantioselective Production of (R)- and (S)-2-Methyl-3-phenylpropan-1-amine

The enantioselective synthesis of the (R)- and (S)-enantiomers of 2-methyl-3-phenylpropan-1-amine is crucial for accessing compounds with specific biological activities. One prominent strategy involves the asymmetric reduction of a prochiral ketone precursor. For instance, the reductive amination of 1-phenylpropan-2-one can be performed using a chiral auxiliary or a chiral catalyst to induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. uniovi.es

Another powerful approach is the use of transaminases. These enzymes can catalyze the asymmetric amination of a ketone, such as 2-methyl-3-phenylpropanal, to produce the corresponding chiral amine with high enantiomeric excess. researchgate.netresearchgate.net By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of 2-methyl-3-phenylpropan-1-amine can be synthesized. researchgate.net

A chemoenzymatic method has also been described, which combines a metal-catalyzed Wacker-Tsuji oxidation of allylbenzenes to form 1-arylpropan-2-ones, followed by a transaminase-catalyzed biotransamination to yield optically active 1-arylpropan-2-amines with excellent enantiomeric excess (>99%). uniovi.es

Enzymatic Kinetic Resolution of Racemic 2-Methyl-3-phenylpropan-1-amine

Enzymatic kinetic resolution is a widely used method for separating a racemic mixture of chiral amines. This technique relies on the stereoselective reaction of an enzyme with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the modified one.

Lipases are commonly employed for this purpose. In a typical resolution of racemic 2-methyl-3-phenylpropan-1-amine, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers in the presence of an acyl donor. This results in an acylated amine and the unreacted amine enantiomer, which can then be separated. The efficiency of this resolution is often high, yielding products with excellent enantiomeric purity. beilstein-journals.org

Dynamic kinetic resolution (DKR) is an advancement of this method that can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. beilstein-journals.org This is achieved by combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. For amines, this can be facilitated by a metal catalyst. beilstein-journals.org For example, a ruthenium catalyst has been effectively used for the in-situ racemization of alcohols in DKR processes, a principle that can be adapted for amines. beilstein-journals.org

A study on the enzymatic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol demonstrated the effectiveness of using lipases in a two-phase system with an ionic liquid, achieving high enantiomeric excess of the product. mdpi.com Similar strategies could be applied to the resolution of 2-methyl-3-phenylpropan-1-amine.

| Enzyme | Method | Key Features | Potential Outcome for 2-Methyl-3-phenylpropan-1-amine |

| Transaminase | Asymmetric Synthesis | High enantioselectivity, mild reaction conditions. | Direct production of (R)- or (S)-enantiomer from a prochiral ketone or aldehyde. researchgate.netresearchgate.net |

| Lipase (e.g., CALB) | Kinetic Resolution | High enantioselectivity in acylation of one enantiomer. | Separation of racemic mixture to yield one enantiomer with high optical purity. beilstein-journals.org |

| Lipase with Ru-catalyst | Dynamic Kinetic Resolution | Combines enzymatic resolution with in-situ racemization. | Theoretical 100% conversion of the racemate to a single desired enantiomer. beilstein-journals.org |

Chemical Synthesis Pathways for 2-Methyl-3-phenylpropan-1-amine

Reductive amination is a versatile and widely used method for the synthesis of amines. bu.edumasterorganicchemistry.com This one-pot reaction involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. bu.edu

For the synthesis of 2-methyl-3-phenylpropan-1-amine, a suitable precursor would be 2-methyl-3-phenylpropanal. Reacting this aldehyde with ammonia (B1221849) in the presence of a reducing agent would yield the target primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org The choice of reducing agent can be crucial to avoid the reduction of the starting aldehyde or ketone. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like nickel or palladium can also be employed. libretexts.orgchemicalbook.com

A general procedure for reductive amination involves stirring the carbonyl compound with the amine in a suitable solvent, followed by the addition of the reducing agent. rsc.org The reaction is then quenched, and the product is isolated and purified. rsc.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 2-Methyl-3-phenylpropanal | Ammonia | NaBH₄, NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | 2-Methyl-3-phenylpropan-1-amine libretexts.org |

| 1-Phenylpropan-2-one | Ammonia | H₂/Ni | Amphetamine (related structure) libretexts.org |

1-Phenylpropan-2-one is a readily available starting material for the synthesis of 2-methyl-3-phenylpropan-1-amine and its analogs. A common route involves the reductive amination of 1-phenylpropan-2-one with ammonia, which directly leads to the formation of amphetamine (1-phenylpropan-2-amine). libretexts.org While this produces a structural isomer, modifications to the synthetic strategy can lead to the desired 2-methyl-3-phenylpropan-1-amine.

A multi-step synthesis starting from a substituted benzyl (B1604629) halide and isobutyronitrile (B166230) has been reported to produce 2-methyl-1-substituted phenyl-2-propanamine compounds. google.com This pathway involves the formation of 2-methyl-1-substituted phenyl-2-butyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the final amine. google.com This approach highlights the versatility of building the desired carbon skeleton first, followed by the introduction of the amine functionality.

The Hofmann and Curtius rearrangements are classical methods for the synthesis of primary amines from carboxylic acid derivatives. jove.comorganicchemistrytutor.comntu.edu.sgmasterorganicchemistry.com These reactions involve the migration of an alkyl or aryl group from a carbonyl carbon to a nitrogen atom, resulting in the loss of one carbon atom as carbon dioxide. jove.comorganicchemistrytutor.com

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom by treatment with bromine or chlorine in a basic solution. jove.commasterorganicchemistry.com The key intermediate is an isocyanate, which is hydrolyzed to the amine. jove.com

Curtius Rearrangement : In this reaction, an acyl azide (B81097) is heated to form an isocyanate, which is then hydrolyzed to the primary amine. jove.comntu.edu.sg The acyl azide is typically prepared from a carboxylic acid chloride and sodium azide. organicchemistrytutor.com

While not a direct synthesis of 2-methyl-3-phenylpropan-1-amine from a readily available precursor, these rearrangements are valuable tools for synthesizing structurally related primary amines. jove.com For instance, if 3-methyl-4-phenylbutanoic acid were available, it could potentially be converted to its amide or acyl azide and then subjected to a Hofmann or Curtius rearrangement, respectively, to yield 2-methyl-3-phenylpropan-1-amine. A patent describes a synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds that utilizes a Curtius rearrangement as a key step. google.com

| Rearrangement | Starting Material | Key Intermediate | Product |

| Hofmann | Primary Amide | Isocyanate | Primary Amine (with one less carbon) jove.commasterorganicchemistry.com |

| Curtius | Acyl Azide | Isocyanate | Primary Amine (with one less carbon) jove.comntu.edu.sg |

Novel Synthetic Routes (e.g., Carbon Nanotube Method for Related Aminols)

The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel catalytic systems and reaction pathways. While traditional routes often involve multi-step processes with harsh reagents, newer methodologies aim to improve yields and simplify procedures.

One such innovative approach involves the use of carbon nanotubes in the synthesis of related aminol compounds, such as 2-amino-3-phenylpropane-1-ol. rasayanjournal.co.in This method highlights a modern approach to catalysis and reduction. The synthesis begins with Baylis-Hillman adducts, specifically (E)-2-nitro-3-phenylprop-2-en-1-ol, derived from nitrostyrene (B7858105) and formaldehyde. rasayanjournal.co.in The critical step is the reduction of the nitro group to a primary amine. The best results for this transformation were achieved by adding a catalytic amount of iron (Fe) and an excess of acetic acid solution at reflux temperature, which successfully produced the target 2-amino-3-phenylpropane-1-ol in an 82% yield after purification. rasayanjournal.co.in This method has been successfully applied to a variety of (E)-2-nitro-3-arylprop-2-en-1-ols to produce the corresponding chiral amine compounds in yields ranging from 74-80%. rasayanjournal.co.in

Another novel route reported for a structural isomer, 2-methyl-1-substituted phenyl-2-propanamine, employs a Curtius rearrangement. google.com This process starts with a substituted benzyl halide, which reacts with isobutyronitrile. The resulting 2-methyl-1-substituted phenyl-2-butyronitrile intermediate then undergoes hydrolysis to the corresponding carboxylic acid. This acid is subsequently subjected to a Curtius rearrangement, followed by catalytic hydrogenation to yield the final amine. google.com This four-step reaction sequence is noted for achieving a total yield of nearly 50%, a significant improvement over previously reported methods. google.com

Diastereoselective and Enantioselective Chemical Approaches

The synthesis of specific stereoisomers (enantiomers and diastereomers) of 2-methyl-3-phenylpropan-1-amine and related structures is of significant interest, primarily for applications in pharmaceuticals where a single isomer is often responsible for the desired biological activity.

A prominent strategy for achieving enantioselectivity is the use of chiral auxiliaries. For instance, the enantioselective synthesis of related chiral amines like 1-phenylethan-1-amine from a prochiral ketone (acetophenone) can be achieved using an (R)-t-butyl sulfinamide auxiliary. youtube.com The ketone is first condensed with the chiral sulfinamide to form a sulfinylimine. This intermediate is then reduced with a hydride reagent. The bulky sulfinyl group directs the hydride attack to one face of the C=N double bond, leading to the formation of one diastereomer in preference to the other. Subsequent acidic hydrolysis removes the chiral auxiliary, yielding the desired enantiomerically enriched primary amine. youtube.com

Chemoenzymatic cascades represent another powerful approach for enantioselective synthesis. A notable example is the synthesis of optically active 1-arylpropan-2-amines from readily available allylbenzenes. uniovi.es This one-pot process involves two key steps:

Wacker-Tsuji Oxidation : The allylbenzene (B44316) is first oxidized to the corresponding 1-arylpropan-2-one. This reaction is catalyzed by a palladium(II) complex in an aqueous medium, using an iron(III) salt as the terminal oxidant. uniovi.es

Asymmetric Biotransamination : The resulting prochiral ketone is then asymmetrically aminated to the chiral amine using a transaminase (ATA) enzyme. These enzymes, often from sources like Chromobacterium violaceum or Arthobacter citreus, can produce either the (R)- or (S)-enantiomer with very high selectivity by using an appropriate amine donor. uniovi.esrsc.org

This combined chemoenzymatic strategy has been shown to produce a range of optically active 1-arylpropan-2-amines with good to high conversions (74-92%) and excellent enantiomeric excess (>99%). uniovi.es

Table 1: Chemoenzymatic Synthesis of Chiral 1-Arylpropan-2-amines

| Substrate (Allylbenzene) | Intermediate Ketone | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Allylbenzene | 1-phenylpropan-2-one | ATA-256 | 92 | >99 (S) |

| 1-allyl-4-methoxybenzene | 1-(4-methoxyphenyl)propan-2-one | ATA-256 | 85 | >99 (S) |

| 1-allyl-4-fluorobenzene | 1-(4-fluorophenyl)propan-2-one | ATA-256 | 88 | >99 (S) |

| 1-allyl-4-chlorobenzene | 1-(4-chlorophenyl)propan-2-one | ATA-256 | 74 | >99 (S) |

Transaminases are highly valuable in synthesizing enantiopure amines because they can convert prochiral ketones directly into a single enantiomer with high fidelity. rsc.orgresearchgate.net The optimization of reaction parameters such as pH, temperature, and co-solvents is crucial for achieving high conversion and yield. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy explores the molecular vibrations of 2-Methyl-3-phenylpropan-1-amine, offering insights into its structural and bonding characteristics.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Methyl-3-phenylpropan-1-amine, a primary amine, characteristic absorption bands are observed. orgchemboulder.com The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric N-H stretch and the other to the symmetric N-H stretch. orgchemboulder.com

Additionally, the N-H bending vibration for a primary amine is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for an aliphatic amine like this compound would be found in the 1250-1020 cm⁻¹ region. orgchemboulder.com A broad band resulting from N-H wagging is also characteristic of primary amines and is observed between 910-665 cm⁻¹. orgchemboulder.com The presence of the phenyl group will also contribute to the spectrum with aromatic C-H stretching and bending vibrations.

Table 1: Characteristic FTIR Absorption Bands for 2-Methyl-3-phenylpropan-1-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 |

| Primary Amine (R-NH₂) | N-H Bend | 1650-1580 |

| Aliphatic Amine | C-N Stretch | 1250-1020 |

| Primary Amine | N-H Wag | 910-665 |

| Aromatic Ring | C-H Stretch | ~3030 |

| Aromatic Ring | C-C Stretch (in-ring) | 1600-1450 |

| Aromatic Ring | C-H Out-of-plane Bend | 900-675 |

Raman spectroscopy provides complementary information to FTIR. While specific Raman data for 2-Methyl-3-phenylpropan-1-amine is not extensively detailed in the provided results, general principles suggest that the aromatic ring vibrations would be particularly strong in the Raman spectrum. SERS, a technique that enhances Raman signals of molecules adsorbed on rough metal surfaces, could be employed for more detailed structural analysis, although specific applications to this compound were not found.

A complete vibrational analysis involves assigning observed spectral bands to specific molecular motions. This is often aided by computational methods, such as Density Functional Theory (DFT), to calculate theoretical vibrational frequencies and their corresponding Potential Energy Distribution (PED). researchgate.netpsu.edu The PED indicates the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netpsu.edu For a molecule like 2-Methyl-3-phenylpropan-1-amine, this analysis would precisely attribute the bands observed in the FTIR and Raman spectra to the stretching, bending, and torsional motions of its various structural components, including the phenyl ring, the propyl chain, the methyl group, and the amine group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. For 2-Methyl-3-phenylpropan-1-amine, distinct signals are expected for the protons of the phenyl group, the CH₂ group adjacent to the phenyl ring, the CH proton, the CH₃ group, and the NH₂ group. The aromatic protons would typically appear in the downfield region of the spectrum. The chemical shifts and splitting patterns of the aliphatic protons would provide valuable information about their connectivity. For instance, the CH₂ protons adjacent to the phenyl group and the CH proton would likely show complex splitting due to coupling with each other and with the methyl and amine protons.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. libretexts.org For 2-Methyl-3-phenylpropan-1-amine, one would expect to see distinct peaks for the carbons of the phenyl ring, the benzylic CH₂ carbon, the CH carbon, the methyl carbon, and the CH₂ carbon of the amine group. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of nearby atoms. pressbooks.pub The aromatic carbons will have chemical shifts in the typical aromatic region (around 110-160 ppm). The aliphatic carbons will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Methyl-3-phenylpropan-1-amine

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic Carbons | 125-140 |

| Benzylic CH₂ Carbon | 40-50 |

| CH Carbon | 30-40 |

| CH₂-NH₂ Carbon | 40-50 |

| CH₃ Carbon | 15-25 |

The analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, would allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of 2-Methyl-3-phenylpropan-1-amine.

Chiroptical Spectroscopy for Stereochemical Analysis

As 2-Methyl-3-phenylpropan-1-amine possesses a chiral center at the C2 position, chiroptical techniques are essential for analyzing its stereochemistry and determining the absolute configuration of its enantiomers.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exceptionally powerful for determining the absolute configuration of chiral molecules in solution. ru.nlnih.gov The VCD spectrum of one enantiomer is the mirror image of the other, providing a distinct fingerprint for each.

For an unambiguous assignment, the experimental VCD spectrum is typically compared with a theoretically predicted spectrum generated through Density Functional Theory (DFT) calculations. nih.gov By calculating the spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for the definitive assignment of the absolute configuration of the synthesized or isolated compound. Key vibrational modes, such as C-H bending and N-H bending, often exhibit characteristic VCD signals.

Interactive Table: Illustrative VCD Data for (S)-2-Methyl-3-phenylpropan-1-amine

This table presents hypothetical VCD data for selected vibrational modes, as would be determined for the (S)-enantiomer. The sign of the differential absorption (ΔA) is critical for stereochemical assignment.

| Frequency (cm⁻¹) | Vibrational Assignment | Expected ΔA Sign |

| ~2960 | Asymmetric CH₃ Stretch | + |

| ~1605 | NH₂ Scissoring | - |

| ~1495 | Phenyl Ring Stretch | + |

| ~1380 | CH₃ Symmetric Bend | - |

| ~1120 | C-N Stretch | + |

Raman Optical Activity (ROA) is a complementary chiroptical technique that measures the small intensity difference in the Raman scattering of right and left circularly polarized light. nih.gov ROA spectroscopy is highly sensitive to the chiral arrangement of atoms and provides detailed structural information, particularly about the stereochemistry of molecules in solution. researchgate.net

ROA spectra often highlight different vibrational modes compared to VCD, offering a more complete picture of the molecule's chiral structure. researchgate.net For 2-Methyl-3-phenylpropan-1-amine, ROA could provide valuable data on the conformation of the aliphatic backbone and the orientation of the phenyl group relative to the chiral center. The combination of VCD and ROA, supported by theoretical calculations, represents a state-of-the-art approach for the comprehensive stereochemical analysis of chiral molecules. dtu.dk

Interactive Table: Representative ROA Data for (S)-2-Methyl-3-phenylpropan-1-amine

This table shows hypothetical Raman Optical Activity intensity differences (I_R - I_L) for key vibrational bands of the (S)-enantiomer.

| Frequency (cm⁻¹) | Vibrational Assignment | Expected ROA Intensity Sign |

| ~1580 | Phenyl CC Stretch | + |

| ~1370 | C=C Stretch (cis) | + |

| ~1000 | CH Deformation | - |

| ~900 | C-C Stretch | - |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction on a single crystal is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

To perform this analysis on 2-Methyl-3-phenylpropan-1-amine, it would first need to be crystallized, likely as a salt (e.g., hydrochloride or tartrate) to promote the formation of high-quality, single crystals. The resulting crystal structure would reveal the specific conformation adopted by the molecule in the solid state, which may differ from the preferred conformation in solution. It would also definitively establish the relative stereochemistry in the crystal lattice.

Interactive Table: Plausible Crystallographic Data for 2-Methyl-3-phenylpropan-1-amine HCl

This table provides a hypothetical set of crystallographic parameters that could be obtained from an X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₆ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 6.21 |

| c (Å) | 10.33 |

| β (°) ** | 105.2 |

| Volume (ų) | 528.7 |

| Z | 2 |

| Density (calculated) (g/cm³) ** | 1.16 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and routine technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. mdpi.com

For 2-Methyl-3-phenylpropan-1-amine, with the molecular formula C₁₀H₁₅N, the theoretical elemental composition can be calculated based on its atomic weights. nih.gov The experimental results from the analysis of a pure sample should closely match these theoretical values, typically within a margin of ±0.4%.

Interactive Table: Elemental Composition of 2-Methyl-3-phenylpropan-1-amine

This table compares the theoretical and a set of plausible experimental ("Found") values from an elemental analysis.

| Element | Theoretical % | Found % |

| Carbon (C) | 80.48 | 80.35 |

| Hydrogen (H) | 10.13 | 10.19 |

| Nitrogen (N) | 9.39 | 9.31 |

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 Phenylpropan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 2-Methyl-3-phenylpropan-1-amine with high accuracy.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in the 2-Methyl-3-phenylpropan-1-amine molecule, its ground state structure. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G+(d,p), which provides a good balance between accuracy and computational cost. researchgate.netscielo.org.mx The process systematically adjusts the atomic coordinates to find the configuration with the lowest possible energy. nih.gov

Once the geometry is optimized, a variety of electronic properties can be analyzed. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The MEP map visually represents the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions. scielo.org.mxresearchgate.net

For instance, in a study involving related amine compounds, calculations were performed in the presence of a solvent using the Polarizable Continuum Model (PCM) to more accurately simulate real-world conditions. rsc.org This approach provides the optimized molecular geometry in a specific solvent, such as dichloromethane. rsc.org

Table 1: Example of Calculated Electronic Properties for a Phenylpropanamine Derivative This table is illustrative of typical DFT calculation outputs.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -485.1234 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (eV) | 6.75 |

| Dipole Moment (Debye) | 1.85 |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental findings. After geometry optimization, vibrational frequency calculations can be performed at the same level of theory to predict the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra help in the assignment of vibrational modes observed in experimental spectra, such as N-H stretching, C-H bending, and phenyl ring vibrations. scielo.org.mx

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.mx Theoretical chemical shifts are often calculated in a vacuum (gas phase) and in solution (using a continuum model like PCM) to assess the effect of the solvent. scielo.org.mx By comparing the calculated shifts with experimental data, researchers can confirm the molecular structure and assign specific resonances to individual atoms in the 2-Methyl-3-phenylpropan-1-amine molecule. researchgate.net

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Phenylpropanamine Structure This table is illustrative, showing the correlation between calculated and observed data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3410 | 3395 | Amine N-H stretch |

| ν(C-H) aromatic | 3085 | 3060 | Aromatic C-H stretch |

| δ(CH₂) | 1455 | 1450 | Methylene scissoring |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the conformational dynamics and interactions of 2-Methyl-3-phenylpropan-1-amine in a simulated environment.

2-Methyl-3-phenylpropan-1-amine possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and determine their relative populations. researchgate.net By simulating the molecule's movement in a solvent box over a period of nanoseconds, trajectories are generated that show the transitions between different shapes. nih.gov Analysis of these trajectories can reveal the most frequently occurring conformations and the energy barriers between them, offering insight into the molecule's flexibility and preferred shapes under specific conditions.

In Silico Tools for Drug Design and Ligand-Receptor Interaction Modeling

In silico tools are essential in modern drug discovery for predicting how a molecule like 2-Methyl-3-phenylpropan-1-amine might interact with biological targets such as proteins or receptors. These computational approaches can screen potential binding affinities and guide the design of more potent and selective compounds.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 2-Methyl-3-phenylpropan-1-amine, docking studies could be used to place the molecule into the binding site of a target protein, such as a transporter or enzyme. The scoring functions used in docking programs estimate the binding affinity, providing a rank for different binding poses. nih.gov This information helps to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. Such studies are frequently used in the investigation of phenethylamine (B48288) derivatives and their interactions with neuronal targets like the dopamine (B1211576) or norepinephrine (B1679862) transporters. nih.gov

Quantum Chemical Characterization of Reactivity and Stability

The reactivity and stability of a chemical compound can be elucidated through the lens of quantum chemistry, which provides a theoretical framework to understand molecular behavior at the electronic level. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic structure and predicting various properties of molecules like 2-Methyl-3-phenylpropan-1-amine. These calculations offer insights into the molecule's kinetic and thermodynamic stability, as well as its propensity to participate in chemical reactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO energy indicates its capacity to accept electrons, functioning as an electrophile. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

While specific experimental and computational studies on the quantum chemical characterization of 2-Methyl-3-phenylpropan-1-amine are not extensively documented in publicly available literature, we can present a theoretical framework and representative data based on calculations for analogous amine compounds. The following tables illustrate the types of data generated in such a study. The values presented are hypothetical and serve to exemplify the quantum chemical parameters that would be determined.

Table 1: Calculated Frontier Molecular Orbital Energies for 2-Methyl-3-phenylpropan-1-amine

This table showcases the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resultant energy gap. These values are fundamental for assessing the kinetic stability and reactivity of the molecule. A larger energy gap is typically associated with greater stability.

| Parameter | Energy (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | 0.45 |

| HOMO-LUMO Gap (ΔE) | 9.40 |

Note: These are representative values for a molecule of this type and are intended for illustrative purposes.

Table 2: Global Reactivity Descriptors for 2-Methyl-3-phenylpropan-1-amine

Global reactivity descriptors provide a more detailed picture of the molecule's chemical behavior. Ionization Potential (I) and Electron Affinity (A) are calculated from the HOMO and LUMO energies. From these, other important parameters like Electronegativity (χ), Chemical Hardness (η), and the Electrophilicity Index (ω) are derived. Chemical hardness, for instance, is a measure of resistance to change in electron distribution.

| Descriptor | Value | Formula |

| Ionization Potential (I) | 8.95 eV | I ≈ -EHOMO |

| Electron Affinity (A) | -0.45 eV | A ≈ -ELUMO |

| Electronegativity (χ) | 4.25 eV | χ = (I + A) / 2 |

| Chemical Hardness (η) | 4.70 eV | η = (I - A) / 2 |

| Electrophilicity Index (ω) | 1.92 eV | ω = χ² / (2η) |

Note: These values are derived from the hypothetical energies in Table 1 for illustrative purposes.

The analysis of these descriptors indicates that 2-Methyl-3-phenylpropan-1-amine, with a significant HOMO-LUMO gap and a moderate electrophilicity index, would be expected to be a relatively stable compound under standard conditions. The negative electron affinity suggests that the formation of an anion is energetically unfavorable. The lone pair of electrons on the nitrogen atom in the amine group is expected to be the primary site for electrophilic attack, a feature that would be further elucidated by examining the distribution of the HOMO across the molecule.

Biomedical and Pharmacological Research Applications of 2 Methyl 3 Phenylpropan 1 Amine Derivatives

Research into Neurotransmitter Systems and Modulation

The intricate network of neurotransmitter systems is a primary focus for understanding and treating neurological and psychiatric conditions. Derivatives of 2-Methyl-3-phenylpropan-1-amine have been synthesized and evaluated for their ability to interact with and modulate these systems, leading to significant findings in neuroprotection and neurotransmitter transport.

Investigations into Neuroprotective Effects

Research into the broader class of phenylpropanoids, to which 2-Methyl-3-phenylpropan-1-amine belongs, has highlighted their potential for neuroprotective activity. nih.gov These compounds, found in various natural sources, are known for a range of biological activities, including antioxidant and anti-inflammatory effects, which are crucial mechanisms for protecting neural cells from damage. nih.gov While direct studies on the neuroprotective effects of 2-Methyl-3-phenylpropan-1-amine derivatives are still developing, the foundational knowledge from related phenylpropanoid compounds provides a strong rationale for their investigation in this area. nih.gov The therapeutic potential of such derivatives is being explored for neurological disorders where neuronal damage is a key pathological feature. google.com

Metabolism and Involvement in Neurotransmitter Pathways

The metabolic fate of a compound is a critical factor in its pharmacological profile. For the structurally similar compound, phenylpropanolamine, it has been observed that it is not extensively metabolized in the body. wikipedia.org A significant portion, around 90%, is excreted unchanged in the urine within 24 hours. wikipedia.org The presence of a methyl group at the alpha-carbon, a feature also present in 2-Methyl-3-phenylpropan-1-amine, is known to block metabolism by monoamine oxidases (MAO). wikipedia.org This resistance to metabolic breakdown can influence the compound's duration of action and its interaction with neurotransmitter pathways. While specific metabolic pathways for 2-Methyl-3-phenylpropan-1-amine derivatives are a subject for further detailed investigation, the data from analogous structures suggest a degree of metabolic stability.

Interaction with Norepinephrine (B1679862) Transporters (NET)

A significant area of research for derivatives of 2-Methyl-3-phenylpropan-1-amine is their interaction with the norepinephrine transporter (NET). NET is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating its concentration and signaling. wikipedia.org Alterations in NET function have been implicated in several central nervous system (CNS) disorders.

One of the most promising applications of these derivatives is in the development of radiolabeled probes for in-vivo imaging of NET using techniques like single-photon emission computed tomography (SPECT). A notable example is the derivative (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine, which has been synthesized and evaluated as a potential SPECT imaging agent. wikipedia.org When labeled with a radioactive isotope such as Iodine-125, this compound has demonstrated high and selective binding to NET in the brain. wikipedia.org

Biodistribution studies in rats have shown that this radiolabeled derivative can cross the blood-brain barrier and accumulate in regions rich in norepinephrine transporters, such as the hypothalamus. wikipedia.org The ability to visualize and quantify NET distribution and density in the living brain is a powerful tool for both research and clinical diagnosis. wikipedia.org

| Derivative | Binding Affinity (Kd) for NET | Hypothalamus-to-Striatum Ratio (at 4h) |

| (R)-N-methyl-3-(3-[125I]iodopyridin-2-yloxy)-3-phenylpropan-1-amine | 0.53 ± 0.03 nM | 2.14 |

This table presents key data for a radiolabeled derivative of a compound structurally related to 2-Methyl-3-phenylpropan-1-amine, highlighting its potential as a NET imaging probe. Data sourced from a study on nisoxetine (B1678948) derivatives. wikipedia.org

The ability to image and modulate norepinephrine transporters has significant implications for a variety of CNS disorders. Alterations in norepinephrine neuronal function are a known factor in major depression. wikipedia.org Consequently, many antidepressant medications are designed to bind to and inhibit both serotonin (B10506) and norepinephrine transporters. wikipedia.org The development of selective NET imaging agents, such as the derivatives discussed, would be invaluable for understanding the role of NET in the pathophysiology of depression and for monitoring the effectiveness of treatments. wikipedia.org

Furthermore, changes in the distribution of NET in the brain have been associated with Attention Deficit Hyperactivity Disorder (ADHD) and Alzheimer's disease. wikipedia.org Therefore, research into 2-Methyl-3-phenylpropan-1-amine derivatives that interact with NET could lead to new diagnostic markers and therapeutic strategies for these debilitating conditions. wikipedia.org

Enzymatic Inhibition Studies of Derivatives

The inhibition of specific enzymes is a cornerstone of modern pharmacology. Derivatives of phenylpropanolamine, a compound structurally similar to 2-Methyl-3-phenylpropan-1-amine, have been found to inhibit the activity of monoamine oxidase (MAO) enzymes. nih.gov MAO is responsible for the breakdown of several key neurotransmitters, including serotonin, norepinephrine, and dopamine (B1211576). youtube.comyoutube.com

Research has shown that phenylpropanolamine acts as a competitive and reversible inhibitor of both MAO-A and MAO-B. nih.gov This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the brain, which is a mechanism of action for many antidepressant drugs. youtube.comyoutube.com While chronic administration of phenylpropanolamine did not show a cumulative inhibitory effect on MAO activity in rat studies, the initial findings open up an avenue for exploring the potential of 2-Methyl-3-phenylpropan-1-amine derivatives as MAO inhibitors. nih.gov The development of selective inhibitors for MAO isoforms is a continued area of interest for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

| Compound | Target Enzyme | Type of Inhibition |

| Phenylpropanolamine | MAO-A, MAO-B | Competitive, Reversible |

This table summarizes the enzymatic inhibition properties of phenylpropanolamine, a compound structurally related to 2-Methyl-3-phenylpropan-1-amine. Data sourced from in-vitro studies. nih.gov

Monoamine Oxidase (MAO) Inhibition Research, particularly MAO-B

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters. mdpi.com There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. mdpi.com MAO-B is a key pharmacological target for neurodegenerative disorders like Parkinson's and Alzheimer's disease. mdpi.com Inhibition of MAO-B can increase the levels of monoamine neurotransmitters in the brain. mdpi.com

Derivatives of 2-Methyl-3-phenylpropan-1-amine have been investigated as MAO-B inhibitors. For instance, N-methyl-2-phenylmaleimides, which are structurally related to 1-methyl-3-phenylpyrrolyl analogues, have shown potent, competitive, and reversible inhibition of MAO-B. nih.gov The maleimide (B117702) derivatives were generally found to be more potent inhibitors than their corresponding pyrrolyl counterparts. nih.gov The most potent among the tested maleimides was N-Methyl-2-phenylmaleimide, with an enzyme-inhibitor dissociation constant (K(i)) of 3.49 microM. nih.gov This potency is thought to be influenced by the ability of the maleimidyl system to act as a hydrogen bond acceptor, which can stabilize the inhibitor-MAO-B complex. nih.gov

Furthermore, research into 1-methyl-3-phenylpyrroles as MAO-B inhibitors has revealed that the potency of inhibition is dependent on the steric and electronic properties of substituents on the phenyl ring. researchgate.net Electron-withdrawing groups with significant steric bulk tend to enhance the inhibitory activity. researchgate.net

Table 1: MAO-B Inhibition by Phenyl-Substituted Analogues

| Compound | Type | Potency (Ki value) | Reference |

|---|---|---|---|

| N-Methyl-2-phenylmaleimide | Maleimide | 3.49 µM | nih.gov |

| 1-Methyl-3-phenylpyrrole | Pyrrole | 118 µM | nih.gov |

| 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole | Pyrrole | 1.30 µM | researchgate.net |

Lysine-Specific Demethylase-1 (LSD-1) Inhibition in Cancer Research

Lysine-specific demethylase 1 (LSD1) is a histone demethylase that plays a critical role in the development and progression of various cancers, including oral squamous cell carcinoma (OSCC). nih.govnih.gov LSD1 contributes to cancer by promoting cancer stem cell phenotypes. nih.gov Inhibition of LSD1 has emerged as a promising strategy in cancer therapy. nih.govnih.gov

Studies have shown that both genetic deletion and pharmacological inhibition of LSD1 can reduce the development of OSCC. nih.gov LSD1 inhibition has been observed to decrease cancer cell proliferation and survival. nih.gov Interestingly, inhibiting LSD1 can also enhance the efficacy of other cancer treatments, such as immune checkpoint inhibitors. nih.govnih.gov This is because LSD1 inhibition can upregulate the expression of PD-L1, a key target for immunotherapy. nih.gov Combining LSD1 inhibitors with other targeted therapies, like YAP inhibitors, has shown additive effects in reducing cancer cell viability. nih.gov

Pharmaceutical Synthesis of Enantiopure Drug-Like Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. Transaminases are enzymes that have been effectively utilized for the synthesis of enantiopure amine derivatives from prochiral ketones. rsc.orgrsc.org

Precursors for Drugs Targeting Neurological Conditions (e.g., Parkinson's Disease, Narcolepsy, Attention Deficit Hyperactivity Disorder)

Derivatives of 2-Methyl-3-phenylpropan-1-amine are structurally related to several drugs used to treat neurological conditions. For example, N-methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA) is a serotonin-norepinephrine reuptake inhibitor (SNRI) that was developed in the early 1970s. wikipedia.org It is structurally close to fluoxetine, atomoxetine, and nisoxetine, which are used for depression and ADHD. wikipedia.org

The synthesis of enantiopure 1-arylpropan-2-amines, which are key intermediates for various neurologically active drugs, has been achieved through various methods, including enzymatic and chemical approaches. uniovi.es Biocatalytic methods using transaminases have been particularly successful in producing enantiopure amines with high yields and enantiomeric excess. uniovi.es For instance, the use of a transaminase from Chromobacterium violaceum has led to the synthesis of several (S)-enantiomers of 1-arylpropan-2-amines with high yields (up to 98%) and enantiomeric excess (>99%). uniovi.es

Precursors for Anti-Obesity Agents

Certain amine derivatives have shown potential as anti-obesity agents. nih.gov For example, amine-carboxyboranes have demonstrated potent hypolipidemic effects in rodents, lowering both serum cholesterol and triglyceride levels. nih.gov These compounds also inhibit key enzymes involved in lipid synthesis. nih.gov While not directly derivatives of 2-Methyl-3-phenylpropan-1-amine, the research into amine compounds for anti-obesity applications highlights the potential of this chemical class. The development of anti-obesity medications often involves targeting pathways that regulate appetite and metabolism, and amine-based structures are common in this area. nih.gov

Exploration of Other Biological Activities of Related Derivatives (e.g., Antifungal, Antimalarial)

The structural scaffold of 2-Methyl-3-phenylpropan-1-amine and its relatives has been explored for a variety of other biological activities.

Derivatives of the antimalarial drug mefloquine, which shares some structural similarities with phenylpropanamine derivatives, have been found to possess broad-spectrum antifungal activity. nih.gov These derivatives are effective against pathogenic yeasts and molds, including drug-resistant strains, suggesting a novel mechanism of action. nih.gov Their proposed mechanism involves interference with mitochondrial and vacuolar function. nih.gov

In the realm of antimalarial research, various amine-containing scaffolds are being investigated. For example, 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have shown in vitro activity against Plasmodium falciparum. researchgate.netmdpi.com Additionally, 1,2,4-triazolo[4,3-a]pyrazines with amine substitutions have been screened for antimalarial activity, with some tertiary alkylamine derivatives showing activity in the micromolar range. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which are monoamine reuptake inhibitors, SAR studies have been conducted to improve their potency towards the norepinephrine transporter and selectivity over the serotonin transporter. nih.gov These studies explored the effects of substitutions on both the phenyl group and the indole (B1671886) moiety, leading to the discovery of compounds with significantly improved inhibitory profiles. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Enantioselectivity

The synthesis of chiral amines like 2-Methyl-3-phenylpropan-1-amine is a critical area of research, with a strong emphasis on developing sustainable and enantioselective methods. Traditional chemical syntheses often involve harsh reagents and produce significant waste. nih.gov Modern approaches are increasingly leaning towards biocatalysis and asymmetric hydrogenation to overcome these limitations.

Biocatalysis: Enzymes such as transaminases and amine dehydrogenases are being explored for the synthesis of chiral amines. researchgate.netresearchgate.netfrontiersin.org These biocatalytic methods offer high enantioselectivity under mild reaction conditions, reducing the environmental impact. researchgate.net For instance, transaminases can be used for the asymmetric amination of corresponding ketones to produce enantiomerically pure amines. researchgate.net Research in this area focuses on discovering and engineering novel enzymes with improved substrate scope and stability to make the synthesis of compounds like 2-Methyl-3-phenylpropan-1-amine more efficient and scalable. researchgate.netfrontiersin.org

Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral enamines or imines is another powerful strategy for producing chiral amines with high enantiomeric excess. rsc.orgscholaris.canih.gov This method is highly atom-economical and is considered a green chemical process. The development of novel chiral catalysts, particularly those based on transition metals like rhodium and iridium, is a key focus. rsc.orgnih.gov These catalysts can enable the highly selective reduction of precursors to yield specific enantiomers of 2-Methyl-3-phenylpropan-1-amine and its derivatives.

A general procedure for the synthesis of 2-Methyl-3-phenylpropan-1-amine involves the reduction of 2-methyl-3-phenylpropanenitrile. rsc.org Another common method is reductive amination of the corresponding carbonyl compound. rsc.org

Advanced Spectroscopic and Computational Integration for Deeper Molecular Understanding

A thorough understanding of the three-dimensional structure and electronic properties of 2-Methyl-3-phenylpropan-1-amine is crucial for designing novel derivatives with specific biological functions. The integration of advanced spectroscopic techniques with computational modeling provides a powerful toolkit for this purpose.

While detailed structural and vibrational analysis specifically for 2-Methyl-3-phenylpropan-1-amine is not extensively documented in the literature, studies on closely related molecules, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one, demonstrate the utility of this integrated approach. researchgate.net Techniques like Fourier-transform infrared (FTIR) spectroscopy, combined with computational methods such as Density Functional Theory (DFT), allow for the detailed assignment of vibrational modes and the prediction of stable conformations. researchgate.net

Future research will likely involve a more in-depth analysis of 2-Methyl-3-phenylpropan-1-amine using a combination of experimental techniques like NMR spectroscopy and X-ray crystallography, alongside high-level computational modeling. This will provide valuable insights into its conformational preferences, intramolecular interactions, and how these factors influence its reactivity and biological activity.

Targeted Medicinal Chemistry Approaches for Specific Biological Targets

Derivatives of the 2-phenethylamine scaffold are known to interact with a wide range of biological targets, making them attractive for drug discovery. mdpi.com Future medicinal chemistry efforts concerning 2-Methyl-3-phenylpropan-1-amine will likely focus on designing and synthesizing analogs with high affinity and selectivity for specific receptors and enzymes.

One promising area is the development of ligands for central nervous system (CNS) disorders. The phenethylamine (B48288) core is a common feature in many neurologically active compounds. mdpi.com By systematically modifying the structure of 2-Methyl-3-phenylpropan-1-amine, researchers can explore its potential as a scaffold for developing novel therapeutics for conditions such as depression, anxiety, and neurodegenerative diseases.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By synthesizing a library of derivatives with variations at the amine, the methyl group, and the phenyl ring, and evaluating their biological activity, researchers can identify key structural features that govern target binding and efficacy.

Exploration of Less-Investigated Biological Activities

While the phenethylamine class of compounds is well-known for its CNS and cardiovascular effects, there is a growing interest in exploring less-conventional biological activities. A notable example is the potential hypolipidemic (lipid-lowering) activity of 2-Methyl-3-phenylpropan-1-amine derivatives.

A study on a series of 3-amino-2-methyl-1-phenylpropanones, which are structurally related to 2-Methyl-3-phenylpropan-1-amine, demonstrated potent hypolipidemic activity in rodents. nih.gov These compounds were shown to lower both serum cholesterol and triglyceride levels. nih.gov Some analogs exhibited significantly higher activity than standard drugs like lovastatin (B1675250) and clofibrate. nih.gov The mechanism of action was found to involve the reduction of hepatic enzyme activities such as HMG-CoA reductase. nih.gov

This finding opens up a new and exciting avenue for research into the therapeutic potential of 2-Methyl-3-phenylpropan-1-amine derivatives for metabolic disorders. Future studies will likely focus on optimizing the structure to enhance hypolipidemic potency and elucidating the detailed molecular mechanisms underlying this effect. mdpi.comscispace.comresearchgate.netmdpi.com

High-Throughput Screening and Combinatorial Chemistry in Derivative Synthesis

To accelerate the discovery of novel bioactive compounds based on the 2-Methyl-3-phenylpropan-1-amine scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds. yale.edu By systematically combining different building blocks, a vast chemical space can be explored to identify molecules with desired properties. For instance, a library of 2-Methyl-3-phenylpropan-1-amine derivatives could be generated by reacting the parent amine with a diverse set of carboxylic acids to form a library of amides, or by performing various N-alkylation reactions.

High-Throughput Screening: Once a library of derivatives is synthesized, HTS can be employed to rapidly screen them for activity against a panel of biological targets. nih.govnih.gov This enables the efficient identification of "hits" from the library, which can then be further optimized through more focused medicinal chemistry efforts. The integration of combinatorial synthesis and HTS provides a powerful platform for discovering novel drug candidates based on the 2-Methyl-3-phenylpropan-1-amine structure. nih.gov

Q & A

Q. What are the recommended synthetic pathways for 2-Methyl-3-phenylpropan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with nucleophilic substitution or reductive amination. For example:

Intermediate formation : React 3-chloropropan-1-amine with a phenyl-substituted electrophile (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the carbon-nitrogen bond .

Methylation : Introduce the methyl group via alkylation with methyl iodide in the presence of a non-nucleophilic base (e.g., LDA) to avoid over-alkylation.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the pure amine.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of benzyl bromide to amine) to minimize byproducts.

Q. How should researchers characterize the structural and electronic properties of 2-Methyl-3-phenylpropan-1-amine?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H NMR (CDCl₃) for proton environments (e.g., δ 1.2–1.5 ppm for CH₃, δ 2.6–3.1 ppm for NH₂/CH₂N, δ 7.2–7.4 ppm for aromatic protons) .

- IR : Confirm NH₂ stretching (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution ESI-MS (e.g., Q Exactive Plus Orbitrap) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of 2-Methyl-3-phenylpropan-1-amine?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites .

- Thermochemical Accuracy : Validate results using benchmarked exchange-correlation functionals (e.g., Colle-Salvetti correlation-energy formula) to ensure <3 kcal/mol deviation from experimental data .

- Software : Gaussian 16 or ORCA for geometry optimization and frequency analysis.

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Case Study : If experimental dipole moment conflicts with DFT predictions:

Re-examine solvent effects (e.g., include PCM model for dielectric screening).

Verify basis-set superposition errors (BSSE) via counterpoise correction.

Cross-validate with MP2 or CCSD(T) methods for higher accuracy .

- Statistical Analysis : Use Bland-Altman plots or chi-squared tests to quantify discrepancies.

Q. What strategies are recommended for studying the biological activity of 2-Methyl-3-phenylpropan-1-amine?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity for amine receptors (e.g., trace amine-associated receptors) .

- Enzyme Inhibition : Kinetic studies (Michaelis-Menten plots) to assess inhibition constants (Kᵢ) against monoamine oxidases .

- Toxicity Screening : Use zebrafish embryos or human cell lines (e.g., HEK293) for acute toxicity profiling (LC₅₀/IC₅₀) .

Q. How can crystallographic data for 2-Methyl-3-phenylpropan-1-amine derivatives be analyzed effectively?

- Methodological Answer :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K for single-crystal X-ray diffraction.

- Refinement : SHELXL for structure solution and refinement; apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

- Validation : Check CIF files with PLATON for symmetry errors and R-factor convergence (<5%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.